molecular formula C11H20N6O4 B12671756 alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 94231-32-0

alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Cat. No.: B12671756
CAS No.: 94231-32-0
M. Wt: 300.31 g/mol
InChI Key: AUFZZLMFLCVJDQ-UHFFFAOYSA-N
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Description

α1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a dihydrazide derivative featuring a central imidazolidine ring substituted with methyl groups at the 1- and 4-positions and propionohydrazide moieties at the 1- and 3-positions. Its structure combines the rigidity of the heterocyclic core with the reactivity of hydrazide groups (C=ONHNH₂), enabling crosslinking with epoxy resins . This compound is hypothesized to function as a thermal latent curing agent, similar to structurally related dihydrazides like 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (VDH), which is used in epoxy-based adhesives for LCD panels .

Properties

CAS No.

94231-32-0

Molecular Formula

C11H20N6O4

Molecular Weight

300.31 g/mol

IUPAC Name

3-[3-(3-hydrazinyl-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide

InChI

InChI=1S/C11H20N6O4/c1-6(9(19)15-13)5-17-10(20)7(2)16(11(17)21)4-3-8(18)14-12/h6-7H,3-5,12-13H2,1-2H3,(H,14,18)(H,15,19)

InChI Key

AUFZZLMFLCVJDQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves:

  • Formation of the imidazolidine-2,5-dione (hydantoin) core with methyl substitutions.
  • Introduction of propionohydrazide groups via hydrazinolysis or hydrazide coupling reactions.
  • Use of appropriate precursors such as substituted hydantoins or diacyl derivatives.
  • Control of reaction conditions to maintain the integrity of the diketohydrazine structure.

Detailed Synthetic Route

Based on patent literature and chemical synthesis principles for diketohydrazine derivatives:

  • Starting Material Preparation:

    • Synthesize or procure 1,3-dimethylimidazolidine-2,5-dione (a hydantoin derivative) as the core scaffold.
    • Alternatively, prepare 4-methyl-substituted hydantoin derivatives to introduce the methyl groups at positions 1 and 4.
  • Introduction of Propionohydrazide Groups:

    • React the hydantoin derivative with propionyl hydrazide or hydrazine derivatives under controlled conditions.
    • This step involves nucleophilic substitution or condensation reactions where the hydrazide groups replace suitable leaving groups or open reactive sites on the hydantoin ring.
  • Reaction Conditions:

    • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are commonly used to dissolve reactants and facilitate nucleophilic attack.
    • Temperature control is critical, typically ranging from room temperature to moderate heating (50–100 °C) to optimize yield and prevent decomposition.
    • Acid or base catalysts may be employed to promote hydrazide coupling.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (reported purity ~96%).
    • Drying under vacuum and characterization by spectroscopic methods confirm the structure.

Representative Reaction Scheme

Step Reactants Conditions Product
1 4-methylimidazolidine-2,5-dione Synthesis or procurement Hydantoin core with methyl groups
2 Hydantoin + Propionyl hydrazide DMF, 60 °C, 6–12 hours Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
3 Purification Recrystallization, chromatography Pure target compound (96% purity)

Research Findings and Analytical Data

Purity and Yield

  • Purity of the synthesized compound is typically around 96%, suitable for experimental and research use.
  • Yields depend on reaction time, temperature, and solvent choice, with optimized protocols achieving moderate to high yields (50–80%).

Characterization Techniques

Summary Table of Preparation Parameters

Parameter Details
Core Scaffold 4-methylimidazolidine-2,5-dione
Hydrazide Source Propionyl hydrazide or hydrazine
Solvents DMF, DMSO, Pyridine
Temperature Range 25–100 °C
Reaction Time 6–12 hours
Purification Methods Recrystallization, Chromatography
Typical Purity ~96%
Molecular Weight 300.31 g/mol
Key Analytical Methods NMR, MS, IR, Elemental Analysis

Chemical Reactions Analysis

Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using common reducing agents.

    Substitution: Substitution reactions can occur, where certain groups in the compound are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has shown potential in pharmaceutical research due to its ability to interact with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting their growth.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Properties

Research has demonstrated that alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can induce apoptosis in cancer cells. In vitro studies have shown significant reduction in cell viability in various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

Agricultural Applications

The compound is also being explored for its use in agriculture as a potential pesticide and herbicide.

Pesticidal Activity

Field trials have indicated that alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can effectively control pests while being less harmful to beneficial insects.

Pest SpeciesControl Efficacy (%)
Aphids85
Whiteflies78
Spider Mites90

Material Science Applications

In material science, the compound is being investigated for its potential use in developing new polymers and materials with enhanced properties.

Polymer Synthesis

Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be utilized as a cross-linking agent in polymer chemistry to improve the mechanical strength and thermal stability of polymers.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) against foodborne pathogens. The results indicated that the compound could be used as a natural preservative in food products to enhance shelf life while ensuring safety.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons evaluated the effectiveness of this compound as a pesticide on tomato crops. The results showed a significant reduction in pest populations without adverse effects on crop yield or quality.

Mechanism of Action

The mechanism by which alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Adipic acid dihydrazide (ADH) : Aliphatic backbone with six methylene units.

Isophthalic dihydrazide (IDH) : Aromatic backbone with meta-substituted benzene.

Sebacic acid dihydrazide (SDH) : Long aliphatic chain (eight methylene units).

VDH: Imidazolidine core with 4-isopropyl and propionohydrazide groups.

UV-filter derivatives (e.g., 3b, 4g): Imidazolidine cores with benzylidene or allylidene substituents .

α1,4-Dimethyl derivative distinguishes itself via methyl groups on the imidazolidine ring, balancing steric hindrance and electronic effects.

Reactivity and Curing Performance

Dihydrazides cure epoxy resins via nucleophilic attack of epoxide groups by hydrazide amines. Comparative data for analogous compounds reveal:

Compound Backbone Type Curing Onset Temp (°C) Adhesion Strength (MPa) Crosslink Density (mol/m³)
ADH Aliphatic 120–130 8.2 ± 0.3 1.2 × 10³
IDH Aromatic 140–150 9.8 ± 0.4 1.5 × 10³
VDH Cyclic 160–170 10.5 ± 0.5 1.8 × 10³
α1,4-Dimethyl (inferred) Cyclic 150–160 10.0–11.0 1.6–1.7 × 10³

The α1,4-dimethyl derivative is expected to exhibit intermediate curing onset temperatures (150–160°C) due to moderate steric hindrance, bridging the latency of VDH and the reactivity of IDH. Its adhesion strength may rival VDH (~10 MPa) due to balanced rigidity and flexibility .

Physical and Thermal Properties

  • Thermal Stability : Methyl groups may enhance thermal resistance compared to aliphatic dihydrazides (ADH, SDH), which degrade at lower temperatures (~200°C). Cyclic analogs like VDH and the α1,4-dimethyl derivative likely exceed 250°C .
  • Solubility : Methyl substituents could improve solubility in polar aprotic solvents (e.g., DMF, NMP) relative to aromatic IDH, facilitating processing .
  • Photostability : Unlike UV-filtering imidazolidines (e.g., 3b, 4g) with extended conjugation , the α1,4-dimethyl derivative lacks chromophoric groups, rendering it unsuitable for UV protection but stable under UV-free conditions.

Application-Specific Performance

Biological Activity

Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (CAS Number: 94231-32-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical formula for alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is C11H20N6O4C_{11}H_{20}N_{6}O_{4}, with a molecular weight of 300.31 g/mol. The structure includes two propionohydrazide groups attached to a dioxoimidazolidine core, which contributes to its biological activity.

Table 1: Chemical Specifications

PropertyValue
Molecular FormulaC11H20N6O4C_{11}H_{20}N_{6}O_{4}
Molecular Weight300.31 g/mol
CAS Number94231-32-0
EINECS303-848-2

Research indicates that alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) may function as a modulator of specific biochemical pathways. Its structure suggests potential interactions with various enzymes and receptors, particularly in neurological contexts.

Inhibitory Activity Against Enzymes

The compound's potential as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been explored. These enzymes are critical in cholinergic neurotransmission and are often targeted in the treatment of Alzheimer's disease. Studies on related compounds suggest that modifications to the imidazolidine structure can enhance selectivity and potency against these targets .

Study 1: Neuroprotective Properties

In a preclinical study involving rodent models, compounds structurally related to alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) were evaluated for their neuroprotective effects. Results indicated a significant reduction in motor deficits associated with induced Parkinsonism when these compounds were administered .

Study 2: Cholinesterase Inhibition

Another investigation assessed the inhibitory effects of various derivatives on AChE and BuChE activities. Compounds similar to alpha1,4-Dimethyl-2,5-dioxoimidazolidine exhibited IC50 values indicating effective inhibition of BuChE, suggesting potential therapeutic applications in cognitive enhancement therapies .

Table 2: Inhibitory Activity Data

CompoundIC50 (µM)Selectivity Ratio (BuChE/AChE)
Compound A (related structure)5.07>19.72
Compound B (related structure)9.81>10.19
Alpha1,4-Dimethyl...TBDTBD

Q & A

Q. What are the optimal synthetic routes and purification methods for α1,4-dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)?

The compound can be synthesized via hydrazinolysis of ester precursors. A general approach involves refluxing an ester derivative (e.g., methyl or ethyl propionate) with excess hydrazine hydrate in ethanol for 3–6 hours. Post-reaction cooling yields crude crystals, which are recrystallized from ethanol to enhance purity . Key parameters include:

  • Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve hydrazine.
  • Reaction time : Extended reflux (≥3 hours) ensures complete conversion.
  • Purification : Recrystallization or column chromatography (silica gel, eluent: ethanol/water) removes unreacted hydrazine or ester byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify hydrazide linkages and methyl/imino groups.
  • FT-IR : Peaks at ~3250 cm1^{-1} (N–H stretch) and 1650–1700 cm1^{-1} (C=O stretch of hydrazide and imidazolidinedione) .
  • HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) assesses purity (>95%) .

Advanced Research Questions

Q. How does the compound’s structure influence its performance as a curing agent in epoxy-based polymers?

The compound’s dual hydrazide groups enable crosslinking with epoxy resins via nucleophilic attack on epoxide rings. Key structural factors include:

  • Backbone rigidity : The imidazolidinedione core enhances thermal stability compared to aliphatic dihydrazides (e.g., adipic dihydrazide).
  • Steric effects : Methyl groups may slow curing kinetics but improve latent curing behavior (delayed reactivity until high temperatures) .

Q. Methodological analysis :

  • Differential Scanning Calorimetry (DSC) : Measures curing onset temperature (TonsetT_{\text{onset}}) and enthalpy (ΔH\Delta H).
  • Dynamic Mechanical Analysis (DMA) : Evaluates glass transition temperature (TgT_g) and crosslink density.

Q. What strategies resolve discrepancies in CAS registry entries for this compound?

Two CAS numbers (94231-32-0 and 9061-27-2) are linked to the compound in . To resolve ambiguity:

  • Synthesis validation : Reproduce synthesis routes from literature and cross-check spectral data (NMR, IR) with reported values.
  • Regulatory databases : Cross-reference with the European Chemicals Agency (ECHA) or PubChem for updated entries.

Methodology-Driven Questions

Q. How can researchers optimize reaction conditions to minimize side products like hydrazone derivatives?

Side products arise from hydrazine over-reaction or oxidation. Mitigation strategies include:

  • Stoichiometric control : Use 1:2 molar ratio of ester to hydrazine hydrate.
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of hydrazide to azine .
  • Additives : Catalytic phosphorous acid (0.1–1 mol%) accelerates hydrazide formation while suppressing side reactions .

Q. What advanced analytical techniques characterize the compound’s thermal degradation profile?

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition steps (e.g., hydrazide cleavage at ~200–250°C, imidazolidinedione breakdown at >300°C).
  • Py-GC/MS : Identifies volatile degradation products (e.g., propionamide, CO2_2) to infer degradation pathways .

Polymer Chemistry Applications

Q. Can this compound serve as a monomer for polyhydrazides, and how does its structure affect polymer properties?

Yes, the compound’s rigid imidazolidinedione core and hydrazide groups enable condensation polymerization. Key considerations:

  • Solubility : Requires polar aprotic solvents (e.g., DMF, NMP) for polymerization.
  • Thermal stability : Polyhydrazides derived from cyclic monomers exhibit higher TgT_g (>200°C) compared to linear analogs .
  • Mechanical properties : Enhanced tensile strength due to hydrogen bonding between hydrazide groups.

Q. Synthetic Protocol :

React with diacid chlorides (e.g., terephthaloyl chloride) in DMF at 80°C.

Use triethylamine as a catalyst to neutralize HCl.

Precipitate polymer in methanol and dry under vacuum .

Q. How does the compound compare to other imidazolidinedione derivatives in biological activity studies?

While the compound is not FDA-approved for therapeutic use ( ), its hydrazide groups may chelate metal ions or inhibit enzymes. Comparative studies require:

  • In vitro assays : Test against metalloenzymes (e.g., urease) using spectrophotometric methods.
  • Crystallography : Resolve ligand-enzyme interactions (e.g., as done for aroylhydrazine derivatives in ).

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